molecular formula C14H24ClN B12987440 (S)-1-(4-tert-Butylphenyl)butylamine hydrochloride

(S)-1-(4-tert-Butylphenyl)butylamine hydrochloride

Cat. No.: B12987440
M. Wt: 241.80 g/mol
InChI Key: PWKOIXVHNAWFGY-ZOWNYOTGSA-N
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Description

(S)-1-(4-tert-Butylphenyl)butylamine hydrochloride is a chiral amine compound that features a tert-butyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-tert-Butylphenyl)butylamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the chiral amine precursor.

    Reaction with tert-Butylbenzene: The chiral amine is reacted with tert-butylbenzene under specific conditions to introduce the tert-butyl group.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, providing a more sustainable and scalable approach .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-tert-Butylphenyl)butylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like halides and alkoxides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro compounds.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted tert-butyl derivatives.

Scientific Research Applications

(S)-1-(4-tert-Butylphenyl)butylamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-1-(4-tert-Butylphenyl)butylamine hydrochloride involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include modulation of enzyme activity or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-(4-tert-Butylphenyl)butylamine hydrochloride is unique due to its chiral nature and the presence of both a tert-butyl group and a phenyl ring. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C14H24ClN

Molecular Weight

241.80 g/mol

IUPAC Name

(1S)-1-(4-tert-butylphenyl)butan-1-amine;hydrochloride

InChI

InChI=1S/C14H23N.ClH/c1-5-6-13(15)11-7-9-12(10-8-11)14(2,3)4;/h7-10,13H,5-6,15H2,1-4H3;1H/t13-;/m0./s1

InChI Key

PWKOIXVHNAWFGY-ZOWNYOTGSA-N

Isomeric SMILES

CCC[C@@H](C1=CC=C(C=C1)C(C)(C)C)N.Cl

Canonical SMILES

CCCC(C1=CC=C(C=C1)C(C)(C)C)N.Cl

Origin of Product

United States

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